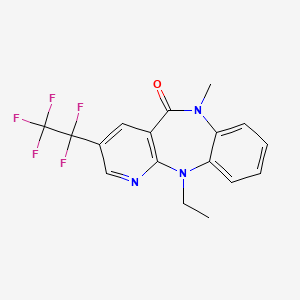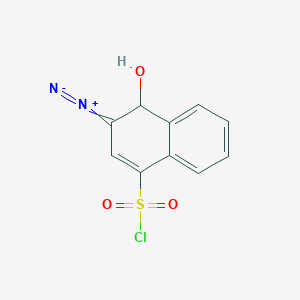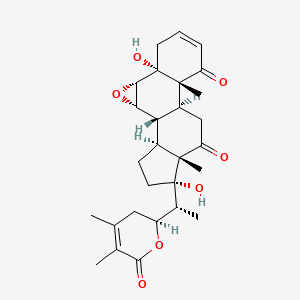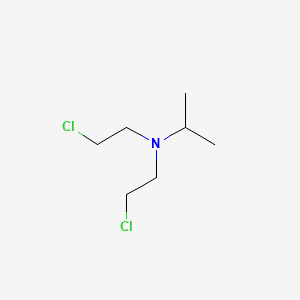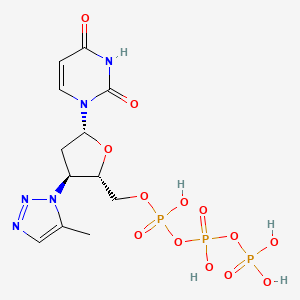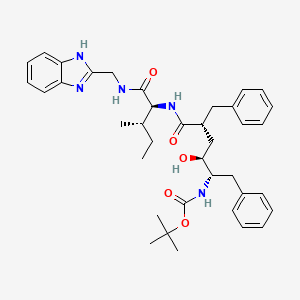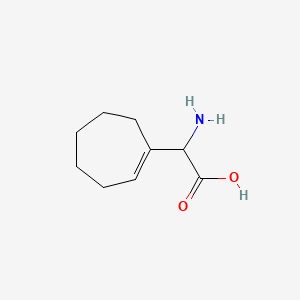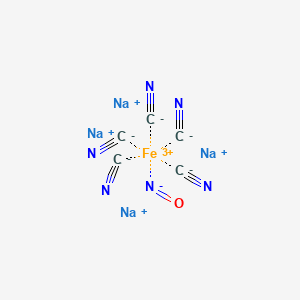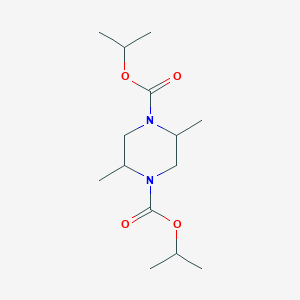
1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-tert-butyl ester
- 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-ethyl ester
Uniqueness: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is unique due to its specific ester groups, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its solubility and stability compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6329-05-1 |
|---|---|
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
dipropan-2-yl 2,5-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9(2)19-13(17)15-7-12(6)16(8-11(15)5)14(18)20-10(3)4/h9-12H,7-8H2,1-6H3 |
Clé InChI |
AELSSOLXHYICBS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CN1C(=O)OC(C)C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



